

# Succinate's Contribution to Angiogenesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Succinate**, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in angiogenesis, the formation of new blood vessels from pre-existing ones. This metabolic-signaling duality positions **succinate** at the crossroads of cellular energy status and vascular biology, making it a molecule of significant interest in both physiological and pathological angiogenesis, including tumor growth and ischemic diseases.[1][2][3][4] This technical guide provides an in-depth overview of the core mechanisms by which **succinate** contributes to angiogenesis, detailed experimental protocols for studying its effects, and a summary of quantitative data from key studies.

# **Core Signaling Pathways**

**Succinate** promotes angiogenesis through two primary, interconnected pathways: the activation of its cognate receptor, SUCNR1 (also known as GPR91), and the stabilization of Hypoxia-Inducible Factor- $1\alpha$  (HIF- $1\alpha$ ).

# The SUCNR1/GPR91 Signaling Pathway

Extracellular **succinate** acts as a ligand for the G protein-coupled receptor SUCNR1, expressed on the surface of various cell types, including endothelial cells and retinal ganglion neurons.[5][6] Activation of SUCNR1 initiates downstream signaling cascades that promote



angiogenesis. In endothelial cells, this signaling involves the activation of key pro-angiogenic pathways, including the extracellular signal-regulated kinase (ERK)1/2 and Signal Transducer and Activator of Transcription 3 (STAT3).[1][5] This ultimately leads to the upregulation of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor.[5][6][7]



Click to download full resolution via product page

Caption: SUCNR1/GPR91 signaling pathway initiated by extracellular **succinate**.

### The HIF-1α Stabilization Pathway

Intracellular accumulation of **succinate**, often occurring under hypoxic conditions or due to mutations in **succinate** dehydrogenase (SDH), can lead to the stabilization of HIF- $1\alpha$  even in the presence of oxygen (a phenomenon known as pseudohypoxia).[1][4] **Succinate** competitively inhibits prolyl hydroxylases (PHDs), the enzymes responsible for marking HIF- $1\alpha$  for proteasomal degradation.[8] Stabilized HIF- $1\alpha$  translocates to the nucleus, where it acts as a transcription factor to upregulate the expression of numerous pro-angiogenic genes, including VEGF.[8][9][10]





Click to download full resolution via product page

Caption: HIF-1 $\alpha$  stabilization pathway driven by intracellular **succinate**.



# **Quantitative Data on Succinate's Angiogenic Effects**

The following tables summarize quantitative data from various in vitro and in vivo studies on the effects of **succinate** on angiogenesis.

Table 1: Effect of Succinate on Endothelial Cell Proliferation

| Cell Type | Succinate<br>Concentrati<br>on | Assay                 | Incubation<br>Time | Result                                     | Reference |
|-----------|--------------------------------|-----------------------|--------------------|--------------------------------------------|-----------|
| pHUVECs   | 400 μΜ                         | BrdU<br>incorporation | 24 h               | Significant increase in viability          | [5]       |
| pHUVECs   | 800 μΜ                         | BrdU<br>incorporation | 24 h               | Significant increase in viability          | [5]       |
| HUVECs    | 1 mM                           | EdU<br>proliferation  | -                  | Significant increase in EdU positive ratio | [11]      |

Table 2: Effect of **Succinate** on Endothelial Cell Migration



| Cell Type | Succinate<br>Concentrati<br>on | Assay            | Incubation<br>Time | Result                                                  | Reference |
|-----------|--------------------------------|------------------|--------------------|---------------------------------------------------------|-----------|
| pHUVECs   | 100-800 μΜ                     | Transwell        | 8 h                | Concentratio<br>n-dependent<br>increase in<br>migration | [5]       |
| pHUVECs   | 100-800 μΜ                     | Wound<br>healing | -                  | Concentratio<br>n-dependent<br>increase in<br>migration | [5]       |
| HUVECs    | 1 mM                           | Wound<br>healing | 12 h               | Significant promotion of wound healing                  | [12]      |
| HUVECs    | -                              | Transwell        | 16 h               | Significantly<br>higher<br>migration<br>than vehicle    | [12]      |

Table 3: Effect of **Succinate** on Endothelial Cell Tube Formation

| Cell Type | Succinate<br>Concentrati<br>on | Assay                   | Incubation<br>Time | Result                                 | Reference |
|-----------|--------------------------------|-------------------------|--------------------|----------------------------------------|-----------|
| pHUVECs   | 100-800 μΜ                     | Matrigel tube formation | 6 h                | Significant increase in total tubes    | [5]       |
| FpECAs    | 30 μΜ                          | Fibrin tube formation   | -                  | Significantly<br>higher tube<br>length | [13]      |

Table 4: Effect of **Succinate** on VEGF Expression



| Cell Type | Succinate<br>Concentrati<br>on | Assay                   | Incubation<br>Time             | Result                                                 | Reference |
|-----------|--------------------------------|-------------------------|--------------------------------|--------------------------------------------------------|-----------|
| pHUVECs   | 400 μΜ                         | Real-time<br>PCR, ELISA | 12 h (mRNA),<br>24 h (protein) | Significant<br>increase in<br>VEGF mRNA<br>and protein | [5]       |
| HUVECs    | 1 mM                           | RT-PCR                  | 4 h                            | Significant increase in VEGF gene expression           | [7]       |
| HUVECs    | 10 mM                          | ELISA                   | 24 h                           | Significant increase in VEGF secretion                 | [7]       |
| RGC-5     | -                              | RT-qPCR,<br>ELISA       | -                              | Upregulated<br>VEGF<br>expression                      | [6]       |

# **Experimental Protocols**

Detailed methodologies for key experiments cited in the study of **succinate**'s role in angiogenesis are provided below.

# **Endothelial Cell Proliferation Assay (BrdU Incorporation)**

This assay measures DNA synthesis as an indicator of cell proliferation.





Click to download full resolution via product page

Caption: General workflow for a BrdU cell proliferation assay.

#### Protocol:

• Cell Seeding: Seed primary human umbilical vein endothelial cells (pHUVECs) in a 96-well plate at a density of 5 x 103 cells/well in complete endothelial growth medium.



- Starvation: After 24 hours, starve the cells in serum-free endothelial basal medium (EBM) for 6 hours.
- Treatment: Replace the starvation medium with EBM containing various concentrations of **succinate** (e.g., 0, 100, 200, 400, 800  $\mu$ M).
- BrdU Labeling: Add 10  $\mu$ L of BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
- Fixation and Denaturation: Remove the labeling medium, and add 200 μL of FixDenat solution to each well. Incubate for 30 minutes at room temperature.
- Antibody Incubation: Remove the FixDenat solution and add 100 μL of anti-BrdU-POD antibody solution to each well. Incubate for 90 minutes at room temperature.
- Washing: Wash the wells three times with PBS.
- Substrate Reaction: Add 100  $\mu$ L of substrate solution to each well and incubate for 5-10 minutes at room temperature.
- Measurement: Stop the reaction by adding 50 µL of 1M H2SO4 and measure the absorbance at 450 nm using a microplate reader.

### **Endothelial Cell Migration Assay (Wound Healing)**

This assay assesses the ability of a confluent cell monolayer to migrate and close a "wound" or scratch.





Click to download full resolution via product page

Caption: General workflow for a wound healing (scratch) assay.

#### Protocol:

- Cell Seeding: Seed pHUVECs in a 6-well plate and grow until they form a confluent monolayer.
- Scratching: Create a linear scratch in the monolayer using a sterile 200 μL pipette tip.
- Washing: Gently wash the wells twice with PBS to remove any detached cells.



- Treatment: Add EBM containing different concentrations of succinate (e.g., 0, 100, 400, 800 μM).
- Imaging: Capture images of the scratch at 0 hours and after a defined period (e.g., 12 or 24 hours) using a microscope with a camera.
- Analysis: Measure the width of the scratch at multiple points for each condition and time point. The percentage of wound closure can be calculated as: [(Initial Width - Final Width) / Initial Width] \* 100.

# **Endothelial Cell Migration Assay (Transwell)**

This assay quantifies the chemotactic migration of cells through a porous membrane towards a chemoattractant.





Click to download full resolution via product page

Caption: General workflow for a Transwell migration assay.

#### Protocol:

- Chamber Setup: Place Transwell inserts (8 μm pore size) into a 24-well plate.
- Chemoattractant: Add 600 μL of EBM containing various concentrations of succinate to the lower chamber of each well.



- Cell Seeding: Resuspend pHUVECs in serum-free EBM and seed 1 x 105 cells in 100  $\mu$ L into the upper chamber of each insert.
- Incubation: Incubate the plate for 8-16 hours at 37°C in a CO2 incubator.
- Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
- Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes, and then stain with 0.1% crystal violet for 20 minutes.
- Quantification: Count the number of migrated cells in several random fields of view under a microscope.

# **Endothelial Cell Tube Formation Assay**

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.





Click to download full resolution via product page

Caption: General workflow for a tube formation assay.

#### Protocol:

- Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50  $\mu L$  of Matrigel per well.
- Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.



- Cell Seeding and Treatment: Seed pHUVECs (2 x 104 cells/well) onto the Matrigel in EBM containing different concentrations of succinate (e.g., 0, 100, 400, 800 μM).
- Incubation: Incubate the plate for 6-18 hours at 37°C.
- Imaging: Capture images of the formed tube-like structures using a microscope.
- Quantification: Analyze the images using software (e.g., ImageJ with an angiogenesis plugin)
  to quantify parameters such as total tube length and the number of branch points.

### Conclusion

**Succinate** is a potent pro-angiogenic molecule that acts through both extracellular receptor-mediated and intracellular metabolic signaling pathways. Understanding these mechanisms and having robust experimental protocols to study them are crucial for developing novel therapeutic strategies that target angiogenesis in various diseases. This technical guide provides a comprehensive resource for researchers to investigate the multifaceted role of **succinate** in the intricate process of new blood vessel formation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. Succinate at the Crossroad of Metabolism and Angiogenesis: Roles of SDH, HIF1α and SUCNR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Succinate at the Crossroad of Metabolism and Angiogenesis: Roles of SDH, HIF1α and SUCNR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncometabolite succinate promotes angiogenesis by upregulating VEGF expression through GPR91-mediated STAT3 and ERK activation PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]



- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Succinate is a danger signal that induces IL-1β via HIF-1α PMC [pmc.ncbi.nlm.nih.gov]
- 10. Succinate induces synovial angiogenesis in rheumatoid arthritis through metabolic remodeling and HIF-1α/VEGF axis PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Succinate's Contribution to Angiogenesis: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194679#succinate-s-contribution-to-angiogenesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com